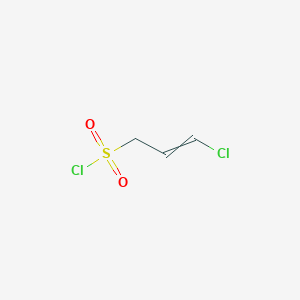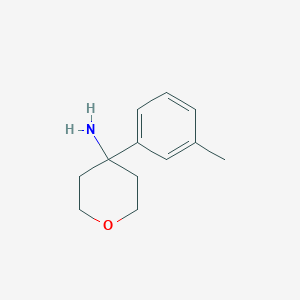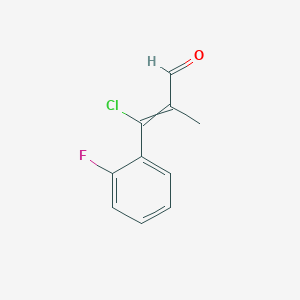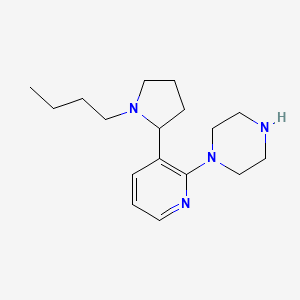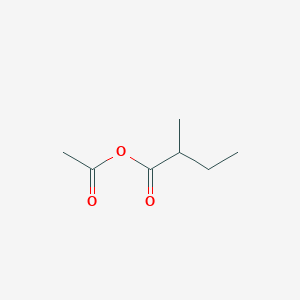
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound with the molecular formula C20H26N4O2S. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a tosyl group attached to a pyrrolidine ring, which is further connected to a pyridine ring and a piperazine moiety.
準備方法
The synthesis of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors.
Attachment of the tosyl group: Tosylation is typically performed using tosyl chloride in the presence of a base such as pyridine.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling with piperazine: The final step involves coupling the pyridine derivative with piperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.
化学反応の分析
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.
Coupling Reactions: It can participate in coupling reactions with various electrophiles and nucleophiles
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:
作用機序
The mechanism of action of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It may act as an antagonist or inhibitor by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar compounds to 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine include:
1-(2-Pyridyl)piperazine: Known for its role as a selective α2-adrenoceptor antagonist.
Pyridinylpiperazine derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.
Phenylpiperazine: Another class of piperazine derivatives with significant biological activities.
The uniqueness of this compound lies in its specific structural features, such as the tosyl group and the combination of pyrrolidine, pyridine, and piperazine rings, which confer distinct chemical and biological properties .
特性
分子式 |
C20H26N4O2S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
1-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C20H26N4O2S/c1-16-4-7-18(8-5-16)27(25,26)24-12-2-3-19(24)17-6-9-20(22-15-17)23-13-10-21-11-14-23/h4-9,15,19,21H,2-3,10-14H2,1H3 |
InChIキー |
HKSXMKTZEHHSPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea](/img/structure/B11818809.png)

![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)

![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)
